N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Description
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl group at position 4, a bromine atom at position 3, a morpholine ring at position 6, and a 2-aminoethyl substituent at position 2. This compound combines electron-withdrawing (Br, CF₃) and electron-donating (morpholine, aminoethyl) groups, making it structurally unique. Such features are often leveraged in medicinal chemistry for tuning pharmacokinetic properties, such as metabolic stability and target binding affinity .
Properties
IUPAC Name |
N'-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF3N4O/c13-10-8(12(14,15)16)7-9(19-11(10)18-2-1-17)20-3-5-21-6-4-20/h7H,1-6,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOIGOHSQDYEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135122 | |
| Record name | N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-42-6 | |
| Record name | N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089330-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, often referred to as compound 1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C12H15BrF3N3O
CAS Number: 1089330-42-6
Molecular Weight: 360.17 g/mol
The compound features a pyridine ring substituted with a trifluoromethyl group and a morpholine moiety, which is known to influence its biological interactions.
The biological activity of compound 1 can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases: Compounds with similar structures have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity: The presence of the bromine and trifluoromethyl groups may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Modulation of Ion Channels: The morpholine group may interact with ion channels, influencing cellular excitability and neurotransmission.
Biological Activity Overview
A summary of the biological activities reported for compound 1 is presented in Table 1.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of compound 1, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This indicates a promising potential for development as an antibacterial agent.
Case Study 2: Anticancer Properties
Research conducted on the growth inhibition properties of various derivatives of nitrogen heterocycles highlighted compound 1's ability to selectively inhibit cancer cell lines while sparing non-tumorigenic cells. At concentrations around 10 µM, it demonstrated significant growth inhibition in murine liver cancer models without affecting healthy cells, suggesting a targeted therapeutic approach.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications in the morpholine and trifluoromethyl groups significantly affect biological activity. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance selectivity towards specific kinases, further supporting the development of targeted therapies.
Scientific Research Applications
Medicinal Chemistry
This compound's structure suggests potential applications in drug development, particularly as an inhibitor for various biological targets.
Antiparasitic Activity
Research has indicated that derivatives of this compound can exhibit antiparasitic properties. For instance, a study involving phenotypic screening of compound libraries for activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighted the potential of similar compounds in treating parasitic infections . The synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides analogues demonstrated effective antiparasitic activity, suggesting that modifications to the pyridine structure could enhance efficacy.
BCL-2 Inhibition
The compound has been explored as a selective BCL-2 inhibitor, which is significant in cancer therapy. BCL-2 is an anti-apoptotic protein often overexpressed in cancers, making it a target for therapeutic intervention. The trifluoromethyl group is known to enhance the binding affinity of inhibitors to their targets, potentially increasing the effectiveness of treatments involving this compound .
Structure-Activity Relationship (SAR)
The presence of the morpholine ring and trifluoromethyl group in the chemical structure contributes to its biological activity. Understanding the SAR is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine moiety | Enhances solubility and bioavailability |
| Trifluoromethyl group | Increases potency and selectivity |
| Aminoethyl side chain | Potentially improves interaction with targets |
Synthesis and Biological Evaluation
A notable study synthesized various analogues of N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine and evaluated their biological activities. The synthesis involved multiple steps, including alkylation and benzoylation processes, leading to compounds with varying degrees of activity against Trypanosoma brucei .
In Vivo Studies
In vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary results indicated promising outcomes in animal models treated with derivatives of this compound, showcasing reduced parasitemia levels and improved survival rates compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- The 2-aminoethyl group distinguishes it from buparlisib, which lacks a flexible amine side chain. This substituent could improve solubility or enable conjugation with targeting moieties . The morpholine ring at position 6 is a common feature in kinase inhibitors (e.g., buparlisib), where it facilitates hydrogen bonding with ATP-binding pockets .
- Core Scaffold Differences: The target compound’s pyridine core contrasts with buparlisib’s pyridine-pyrimidine hybrid. Pyrimidine-containing analogs often exhibit enhanced π-π stacking interactions in kinase binding . Thienopyrimidine derivatives (e.g., ) replace pyridine with sulfur-containing heterocycles, altering electronic properties and bioavailability .
Challenges and Opportunities
- Bioactivity Gaps: No direct data exist for the target compound’s efficacy or toxicity. Testing against kinase or CYP51 targets is warranted.
- Structural Optimization : Replacing bromine with chlorine (as in ’s 3-chloro analogs) could reduce molecular weight while retaining reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
